4-Bromo-2-fluoroaniline hydrobromide
Description
Significance of Halogenated Anilines as Fundamental Synthetic Intermediates
Halogenated anilines are a class of organic compounds that have become indispensable in modern synthetic chemistry. acs.org The presence of halogen substituents on the aniline (B41778) ring dramatically influences the molecule's electronic properties and reactivity, opening up a wide array of synthetic possibilities. These compounds are critically important as building blocks for several key transformations, including cross-coupling reactions, lithium-halogen exchange reactions, and classical Grignard reactions, which are fundamental methods for constructing carbon-carbon bonds. acs.orgnih.gov
The strategic placement of halogens allows for regioselective functionalization of the aromatic ring, a crucial aspect in the synthesis of complex molecules. nih.gov Aryl halides, including halogenated anilines, are common substructures in both synthetic and naturally occurring biologically active molecules. acs.orgnih.gov Their utility is particularly pronounced in medicinal chemistry, where the introduction of a halogen atom can modulate a drug's metabolic stability, lipophilicity, and binding affinity to its target. researchgate.net While classical methods of preparing aryl halides can be complicated, especially with electron-rich substrates like anilines, the development of new synthetic methods for regioselective halogenation continues to be an area of high utility and interest in synthetic organic chemistry. acs.orgnih.gov Some halogenated anilines have also been identified as novel natural products, biosynthesized by marine microalgae. rsc.org
Overview of 4-Bromo-2-fluoroaniline (B1266173) Hydrobromide as a Preeminent Building Block in Complex Chemical Syntheses
4-Bromo-2-fluoroaniline, and by extension its hydrobromide salt, is a prominent example of a halogenated aniline that serves as a crucial intermediate in the synthesis of a variety of complex molecules. chemimpex.com Its utility spans several fields, including pharmaceutical development, the formulation of agrochemicals like herbicides and pesticides, and materials science. chemimpex.com The compound's molecular structure is particularly advantageous for synthetic chemists. The bromine atom can participate in various cross-coupling reactions, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the molecule's electronic properties and can be involved in nucleophilic aromatic substitution reactions. ossila.com The amino group can be readily modified or can direct the regioselectivity of subsequent reactions.
This trifunctional nature makes 4-bromo-2-fluoroaniline a versatile building block for creating intricate molecular architectures. chemimpex.com It is a key intermediate in the synthesis of various biologically active molecules, including anti-cancer agents. chemimpex.combiosynth.com For instance, it has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid, a valuable reagent in its own right. chemicalbook.comscbt.com The stability and well-defined reactivity of 4-bromo-2-fluoroaniline make it a reliable choice for researchers engaged in the design and synthesis of innovative drugs and advanced materials. chemimpex.com
Table 1: Chemical and Physical Properties of 4-Bromo-2-fluoroaniline
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| CAS Number | 367-24-8 |
| Appearance | White to off-white solid |
| Melting Point | 40-42 °C |
| Boiling Point | 122 °C at 25 mmHg |
| InChI Key | GZRMNMGWNKSANY-UHFFFAOYSA-N |
This table presents key chemical and physical properties of the free base, 4-Bromo-2-fluoroaniline. nih.govguidechem.comtcichemicals.comsigmaaldrich.com
Historical Development and Evolving Research Trajectories of the Compound's Synthetic Utility
The development of synthetic routes to 4-bromo-2-fluoroaniline and its hydrobromide salt has been driven by its utility as an intermediate for pharmaceuticals and agricultural chemicals. google.com Early methods for its preparation involved the bromination of 2-fluoroaniline (B146934). For example, a process described in a 1984 patent involved the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in dimethylformamide at low temperatures. google.com Another approach mentioned the use of N-bromo-succinimide. google.com
A significant advancement in the synthesis of 4-bromo-2-fluoroaniline hydrobromide was the development of a process involving the bromination of 2-fluoroaniline with molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst in an inert solvent like methylene (B1212753) chloride. google.com This method offered high yield and selectivity and allowed for the precipitation of the product as its hydrobromide salt. google.com The process was also adaptable for continuous processing with catalyst recycling, representing a more efficient and potentially more economical approach to its production. google.com
Current research continues to explore the applications of 4-bromo-2-fluoroaniline in the synthesis of novel compounds. Its role as a fluorinated building block is of particular interest, as the incorporation of fluorine can impart unique and desirable properties to molecules. ossila.com The ongoing investigation into new reaction methodologies and the use of this compound in the synthesis of complex targets underscores its continued importance in the field of organic chemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-2-fluoroaniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOBTPIWWCVEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373663 | |
| Record name | 4-bromo-2-fluoroaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136790-70-0 | |
| Record name | 4-bromo-2-fluoroaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136790-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 4 Bromo 2 Fluoroaniline and Its Hydrobromide Salt
Direct Bromination Processes
Direct bromination of 2-fluoroaniline (B146934) is a primary route for the synthesis of 4-bromo-2-fluoroaniline (B1266173). The directing effects of the amino (-NH₂) and fluoro (-F) groups on the aromatic ring are pivotal in achieving the desired substitution pattern. The amino group, being a strong activating group, directs electrophilic substitution to the ortho and para positions. Concurrently, the fluorine atom, although deactivating, also directs to the ortho and para positions. This combined influence favors the substitution at the para-position relative to the amino group, leading to the formation of 4-bromo-2-fluoroaniline.
Catalyzed Regioselective Bromination of 2-Fluoroaniline
To enhance the selectivity and yield of the desired product while minimizing the formation of di- or poly-brominated byproducts, various catalytic systems have been investigated.
A highly effective method for the regioselective bromination of 2-fluoroaniline involves the use of a quaternary ammonium (B1175870) bromide, such as tetrabutylammonium (B224687) bromide, as a catalyst in an inert aprotic solvent like methylene (B1212753) chloride. google.com In this process, molecular bromine is added to a solution of the quaternary ammonium bromide, forming a quaternary ammonium trihalide complex. prepchem.com The subsequent addition of 2-fluoroaniline to this mixture results in an immediate reaction, precipitating the 4-bromo-2-fluoroaniline hydrobromide salt. google.com This method offers the significant advantages of high yield and selectivity, with the catalyst and solvent mixture being recyclable. google.com
The reaction proceeds efficiently, with the desired product precipitating out of the solution, which simplifies the separation and purification process. google.com A patent describing this process highlights that a near-quantitative yield of this compound can be achieved. google.com For instance, reacting 2-fluoroaniline with molecular bromine in the presence of tetrabutylammonium bromide in methylene chloride has been shown to produce the hydrobromide salt in a 97% yield after two cycles of the reaction, where the mother liquor from the first cycle is reused. google.com
Table 1: Quaternary Ammonium Bromide Catalyzed Bromination of 2-Fluoroaniline
| Reactants | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluoroaniline, Bromine | Tetrabutylammonium Bromide | Methylene Chloride | This compound | 97% | google.com |
The principles of the catalyzed regioselective bromination have been adapted for continuous processing, which offers advantages in terms of safety, scalability, and process control. A patented method describes a continuous process where 2-haloaniline is added to a mixture of a molecular halogen and a quaternary ammonium halide catalyst in an inert solvent. google.com The resulting 2,4-dihaloaniline hydrohalide salt precipitates and is readily recovered. google.com This approach allows for the efficient consumption of the molecular halogen, and the remaining catalyst in the solvent can be recycled for further use. google.com While the patent emphasizes the feasibility of a continuous process, detailed studies on the optimization of parameters such as flow rate, temperature, and concentration in a dedicated continuous flow reactor for the synthesis of 4-bromo-2-fluoroaniline are not extensively reported in the available literature.
Oxidative Bromination Approaches for Anilines
Oxidative bromination methods present an alternative to the use of molecular bromine, often employing safer and more environmentally benign reagents. These methods typically involve the in-situ generation of an electrophilic bromine species from a bromide salt in the presence of an oxidizing agent.
Copper-catalyzed oxidative bromination has emerged as a practical and efficient method for the synthesis of bromoanilines. thieme-connect.com A study by Takahashi and Seki demonstrated a highly practical procedure using a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.comlookchem.com This system enables the regioselective bromination of various anilines under mild conditions. thieme-connect.com For the bromination of 2-fluoroaniline using this protocol, a 63% assay yield of 4-bromo-2-fluoroaniline was reported, with a product ratio of 85:15 for the desired 4-bromo isomer versus the dibrominated product. lookchem.com The reaction is typically carried out in a mixture of acetonitrile (B52724) and water. thieme-connect.comlookchem.com A control experiment confirmed that no reaction occurs in the absence of the copper sulfate catalyst. thieme-connect.com
Table 2: Copper-Catalyzed Oxidative Bromination of 2-Fluoroaniline
| Substrate | Catalyst | Bromine Source | Oxidant | Solvent | Product | Assay Yield | Product Ratio (mono:di) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Fluoroaniline | CuSO₄·5H₂O | NaBr | Na₂S₂O₈ | CH₃CN/H₂O | 4-Bromo-2-fluoroaniline | 63% | 85:15 | lookchem.com |
Another approach involves the use of cupric bromide (CuBr₂) as both the catalyst and the bromine source. A patented method describes the use of cupric bromide in a tetrahydrofuran (B95107) solvent to achieve high selectivity for the para-bromination of unprotected anilines, yielding 4-bromo-2-fluoroaniline in 91% yield. google.com
Bromination of Acetylated Aromatic Precursors (e.g., Fluoroacetanilides)
To control the reactivity of the aniline (B41778) and enhance the regioselectivity of bromination, the amino group can be protected, most commonly through acetylation to form an acetanilide (B955). This strategy is particularly useful in directing bromination to specific positions and preventing over-bromination.
The preparation of 2-bromo-4-fluoroacetanilide can be achieved by first acetylating 4-fluoroaniline (B128567), followed by bromination. google.com The direct bromination of 4-fluoroaniline often leads to the formation of 2,6-dibromo-4-fluoroaniline (B1582199) as the principal product. google.com By first converting 4-fluoroaniline to 4-fluoroacetanilide, the bulky acetamido group sterically hinders the ortho positions, thereby favoring monobromination.
A patented method describes the bromination of the acetylated precursor using hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid. google.com This approach avoids the use of elemental bromine and is reported to generate very little of the 2,6-dibromo-4-fluoroacetanilide byproduct, thus increasing the yield of the desired 2-bromo-4-fluoroacetanilide. google.com The subsequent hydrolysis of the acetanilide furnishes the corresponding aniline.
Multi-Step Synthesis Pathways
Complex organic molecules like 4-bromo-2-fluoroaniline are often synthesized through carefully designed multi-step pathways that allow for the precise installation of functional groups on an aromatic ring.
A common and effective method for the synthesis of 4-bromo-2-fluoroaniline involves the reduction of the corresponding nitro-substituted aromatic compound, 4-bromo-2-fluoro-1-nitrobenzene (B105774). This transformation is a staple in aromatic chemistry, converting an electron-withdrawing nitro group into a versatile amino group.
One well-documented procedure utilizes iron powder in the presence of ammonium chloride as a catalyst in a mixed solvent system of ethanol (B145695) and water. atlantis-press.comchemicalbook.comchemicalbook.com The reaction proceeds by adding iron powder and ammonium chloride to a solution of 4-bromo-2-fluoro-1-nitrobenzene in the ethanol/water mixture. atlantis-press.comchemicalbook.comchemicalbook.com The reaction mixture is then heated, typically at around 90°C, for a period of approximately 2 hours. atlantis-press.comchemicalbook.comchemicalbook.com Following the completion of the reaction, the solid iron residues are removed by filtration, often through a pad of Celite. atlantis-press.comchemicalbook.comchemicalbook.com The filtrate is then concentrated under reduced pressure to remove the ethanol, and the resulting residue can be purified by silica (B1680970) gel chromatography to afford the desired 4-bromo-2-fluoroaniline. atlantis-press.comchemicalbook.com
| Parameter | Condition |
| Starting Material | 4-bromo-2-fluoro-1-nitrobenzene |
| Reagents | Iron (Fe), Ammonium Chloride (NH4Cl) |
| Solvent | Ethanol (EtOH) / Water (H2O) |
| Temperature | 90°C |
| Reaction Time | 2 hours |
| Work-up | Filtration over Celite, Concentration |
| Purification | Silica Gel Chromatography |
In some instances, 4-bromo-2-fluoroaniline serves as a crucial building block in the synthesis of more complex heterocyclic structures. An example of this is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which begins with pyridin-4-ol. atlantis-press.comresearchgate.net
The synthesis starts with the nitration of pyridin-4-ol using potassium nitrate (B79036) in sulfuric acid, followed by chlorination with phosphorus oxychloride. researchgate.netresearchgate.net The resulting 4-chloro-3-nitropyridine (B21940) is then subjected to an N-alkylation reaction with 4-bromo-2-fluoroaniline. researchgate.netresearchgate.net This step is followed by the reduction of the nitro group and subsequent condensation to form the final imidazo[4,5-c]pyridin-2-one ring system. atlantis-press.comresearchgate.net This pathway highlights the utility of 4-bromo-2-fluoroaniline as a key intermediate in the construction of complex, biologically active molecules. researchgate.net
| Step | Reaction | Key Reagents |
| 1 | Nitration | Pyridin-4-ol, KNO3, H2SO4 |
| 2 | Chlorination | 3-Nitropyridin-4-ol, POCl3 |
| 3 | N-Alkylation | 4-Chloro-3-nitropyridine, 4-Bromo-2-fluoroaniline |
| 4 | Reduction | N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine, C, FeCl3, NH2NH2 |
| 5 | Condensation | 4-Amino-N-(4-bromo-2-fluorophenyl)pyridin-3-amine, N,N'-Carbonyldiimidazole |
Strategies for Reaction Parameter Optimization to Achieve High Yields and Regioselectivity
Achieving high yields and precise regioselectivity is paramount in the synthesis of 4-bromo-2-fluoroaniline, particularly when starting from 2-fluoroaniline. The directing effects of the fluorine and amino groups can lead to the formation of multiple isomers, making control of the reaction conditions crucial.
A highly effective method for the selective synthesis of 4-bromo-2-fluoroaniline is the catalytic bromination of 2-fluoroaniline. google.com This process utilizes molecular bromine as the brominating agent in the presence of a quaternary ammonium bromide catalyst, such as tetrabutylammonium bromide, in an inert solvent like methylene chloride. google.comprepchem.com This approach offers high yield and selectivity for the desired 4-bromo isomer. google.com A patent for this process describes achieving a 97% yield of this compound. google.com
Another strategy involves the use of specific brominating agents to control the position of bromination. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) in dimethylformamide (DMF) has been shown to provide nearly quantitative results with high selectivity for the 4-position, especially when the reaction is carried out at low temperatures (between -23°C and -34°C). google.com N-bromosuccinimide (NBS) is another commonly used reagent for this transformation. prepchem.com
A more recent development is the use of a copper-catalyzed oxidative bromination. lookchem.comthieme-connect.com This method employs sodium bromide as the bromine source and sodium persulfate as the oxidant, with a catalytic amount of copper(II) sulfate pentahydrate. lookchem.comthieme-connect.com This system allows for the regioselective bromination of anilines under mild conditions. lookchem.comthieme-connect.com For the bromination of 2-fluoroaniline using this method, a 63% assay yield was reported with a regiomeric ratio of 85:15 in favor of the 4-bromo-2-fluoroaniline isomer. lookchem.com
| Method | Brominating Agent | Catalyst/Solvent | Key Advantages |
| Catalytic Bromination | Bromine (Br2) | Tetrabutylammonium bromide / Methylene chloride | High yield and selectivity |
| Selective Bromination | 1,3-dibromo-5,5-dimethylhydantoin | Dimethylformamide (DMF) | Nearly quantitative yield, high 4-position selectivity |
| Copper-Catalyzed Oxidative Bromination | Sodium Bromide (NaBr) | CuSO4·5H2O, Na2S2O8 / Acetonitrile, Water | Mild conditions, regioselective |
Formation and Isolation Techniques for the Hydrobromide Salt
In several synthetic routes, particularly those involving the bromination of 2-fluoroaniline with molecular bromine, the product is directly obtained as the this compound salt. google.comprepchem.com The formation of this salt is a consequence of the generation of hydrogen bromide (HBr) as a byproduct of the reaction, which then protonates the basic amino group of the product.
The hydrobromide salt often precipitates directly from the reaction mixture, especially when an inert, less polar solvent such as methylene chloride is used. google.com This precipitation facilitates a straightforward isolation procedure. The solid salt is typically collected by filtration. google.com The collected solid is then washed with a cold solvent, such as ice-cold methylene chloride, to remove any unreacted starting materials or soluble impurities, resulting in a purified salt. google.com The catalyst, often a quaternary ammonium salt, may remain in the mother liquor, which can potentially be recycled. google.comprepchem.com The isolated hydrobromide salt can then be dried before being used in subsequent reactions or neutralized to obtain the free aniline. google.comprepchem.com Neutralization is typically achieved by treating the salt with an aqueous basic solution, which deprotonates the anilinium ion to yield the free 4-bromo-2-fluoroaniline. google.com
Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Fluoroaniline
Electrophilic Aromatic Substitution Reactions of the Haloaniline System
The benzene (B151609) ring of 4-bromo-2-fluoroaniline (B1266173) is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents: the amino (-NH₂), fluoro (-F), and bromo (-Br) groups.
Directing Effects : The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The fluorine and bromine atoms are deactivating groups due to their inductive electron withdrawal but are also ortho-, para-directors because of resonance effects (donation of lone pair electrons).
In 4-bromo-2-fluoroaniline, the positions ortho to the strongly activating amino group are C3 and C5. The C4 position is blocked by bromine, and the C2 position is blocked by fluorine. Therefore, electrophilic substitution is strongly directed to the C5 position, which is ortho to the amino group and meta to the bromine and fluorine atoms. Substitution at C3 is also possible but is generally less favored due to steric hindrance from the adjacent fluorine atom.
Reactivity : The powerful activating effect of the amino group makes the ring highly nucleophilic and prone to reaction, sometimes leading to multiple substitutions or oxidation, especially under harsh conditions. To control the reactivity and improve selectivity, the amino group is often protected, for example, by acetylation to form an acetamido group. This moderates the activating effect and provides steric bulk, often favoring substitution at the less hindered C5 position.
It is important to note that in the hydrobromide salt form (4-bromo-2-fluoroaniline hydrobromide), the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Under acidic conditions required for reactions like nitration, the equilibrium between the aniline (B41778) and the anilinium ion can lead to a mixture of products.
Nucleophilic Aromatic Substitution (SNAr) Processes Involving Halogen Displacement
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The 4-bromo-2-fluoroaniline ring is electron-rich due to the powerful electron-donating amino group, which generally makes it a poor substrate for SNAr.
However, the reactivity of halogens in SNAr reactions follows an unusual trend, with fluoride (B91410) being a better leaving group than bromide (F > Cl ≈ Br > I). wikipedia.orgacs.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon atom more electrophilic. stackexchange.comwyzant.com Therefore, if an SNAr reaction were to be forced, for example by the introduction of a strongly electron-withdrawing group elsewhere on the ring or through photoredox catalysis, the displacement of the fluorine atom at C2 would be kinetically favored over the bromine atom at C4. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura and Buchwald-Hartwig Couplings
The carbon-bromine bond in 4-bromo-2-fluoroaniline is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The C-F bond is generally unreactive under these conditions, allowing for selective functionalization at the C4 position.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. 4-Bromo-2-fluoroaniline can be reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to generate substituted 2-fluoroanilines. nih.gov
Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the synthesis of more complex diarylamines or N-aryl alkylamines from the 4-bromo-2-fluoroaniline scaffold. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgyoutube.com
These cross-coupling reactions are widely used and demonstrate the utility of 4-bromo-2-fluoroaniline as a building block for creating more complex molecular architectures found in pharmaceuticals and materials science. chemimpex.comossila.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-2-fluoroaniline |
| Buchwald-Hartwig | Secondary amine (e.g., Morpholine) | 4-(Morpholin-4-yl)-2-fluoroaniline |
| Sonogashira | Terminal alkyne | 4-Alkynyl-2-fluoroaniline |
| Heck | Alkene | 4-Alkenyl-2-fluoroaniline |
Functional Group Interconversions of the Aromatic Amino Moiety (e.g., Oxidation, Reduction)
The primary amino group of 4-bromo-2-fluoroaniline is a versatile functional group that can undergo several important transformations.
Diazotization and Sandmeyer Reactions : The most significant transformation of the amino group is its conversion to a diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.com This provides a pathway to replace the amino group with halogens (Cl, Br, I), a cyano group (-CN), or a hydroxyl group (-OH), thereby accessing a diverse array of 1,4-disubstituted-2-fluorobenzene derivatives. organic-chemistry.orgyoutube.com
Oxidation : Direct oxidation of the amino group can be complex and may lead to the formation of nitroso, nitro, or polymeric compounds. Controlled oxidation is challenging but can be achieved under specific conditions.
Reduction : The amino group is in a reduced state. However, a primary synthetic route to 4-bromo-2-fluoroaniline involves the reduction of its nitro precursor, 4-bromo-2-fluoro-1-nitrobenzene (B105774). chemicalbook.com This reduction is commonly achieved using reagents like iron powder in the presence of an acid (e.g., NH₄Cl or HCl) or through catalytic hydrogenation. chemicalbook.com
Advanced Derivatization and Functionalization Strategies for Diverse Molecular Scaffolds
4-Bromo-2-fluoroaniline serves as a key starting material for the synthesis of complex, biologically active molecules and functional materials. chemimpex.com Its distinct substitution pattern allows for sequential, regioselective functionalization. For instance, a synthetic strategy might first involve a Pd-catalyzed coupling at the C4-bromo position, followed by a reaction involving the amino group, and finally an electrophilic substitution at the activated C5 position.
This compound has been utilized in the synthesis of various heterocyclic systems. For example, it can be used to construct quinoline, quinazoline, and other fused ring systems that are prevalent in medicinal chemistry. One documented synthesis involves the use of 4-bromo-2-fluoroaniline in a multi-step sequence including N-alkylation, reduction, and condensation to form 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a scaffold found in kinase inhibitors. researchgate.net
Mechanistic Investigations into Bromination and Subsequent Chemical Transformations
The synthesis of 4-bromo-2-fluoroaniline from 2-fluoroaniline (B146934) is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of an electrophilic bromine species (e.g., from Br₂ or an N-bromoamide like N-bromosuccinimide). prepchem.com
The reaction proceeds via the following steps:
Attack of the π-system : The electron-rich aniline ring attacks the electrophile (Br⁺). The powerful activating and para-directing nature of the amino group, reinforced by the ortho-directing fluoro group, overwhelmingly directs the attack to the C4 position.
Formation of the Arenium Ion : This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and onto the nitrogen atom, which is a significant stabilizing factor.
Deprotonation : A base removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the 4-bromo-2-fluoroaniline product.
The high regioselectivity for bromination at the C4 position is a result of the powerful directing effect of the amino group and the fact that this position is sterically accessible. quickcompany.ingoogle.com Various brominating agents and conditions have been developed to optimize the yield and selectivity of this transformation, including the use of dibromantin in dimethylformamide or molecular bromine at low temperatures. quickcompany.ingoogle.com
Chemical Interconversion Pathways with Positional Isomers and Related Derivatives
The synthesis of specific bromo-fluoro-aniline isomers is highly dependent on the starting material and the regiochemical control of the halogenation step.
Synthesis from 2-Fluoroaniline : As discussed, the direct bromination of 2-fluoroaniline selectively yields 4-bromo-2-fluoroaniline due to the strong para-directing effect of the amino group. thieme-connect.comresearchgate.net
Synthesis from 4-Fluoroaniline (B128567) : Conversely, the bromination of 4-fluoroaniline results in substitution at the position ortho to the activating amino group, yielding 2-bromo-4-fluoroaniline.
Isomerization : Direct isomerization of 4-bromo-2-fluoroaniline to other positional isomers is not a straightforward process and typically requires multi-step synthetic sequences. Such pathways might involve deamination (via diazotization followed by reduction) and subsequent re-introduction of the amino group after halogenation, or protection-deprotection strategies combined with directed ortho-metalation to control the placement of the halogens. For example, protecting the amino group as a pivaloyl or other bulky amide can direct lithiation (and subsequent reaction with an electrophile) to the C3 position.
This regiocontrolled synthesis based on the directing effects of the substituents is a fundamental concept in aromatic chemistry and is critical for accessing the desired isomers for specific applications.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR Techniques)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Bromo-2-fluoroaniline (B1266173) hydrobromide in solution. The protonation of the amino group to form the anilinium ion (-NH₃⁺) results in significant changes in the chemical shifts of the aromatic protons and carbons compared to the free base, 4-bromo-2-fluoroaniline. This is due to the increased electron-withdrawing nature of the positively charged -NH₃⁺ group, which deshields the nearby nuclei.
While specific spectral data for the hydrobromide salt is not extensively published, the analysis can be built upon the well-documented spectra of the parent aniline (B41778). Patents describing the synthesis of 4-bromo-2-fluoroaniline confirm the formation of the hydrobromide salt and its structural verification by NMR analysis.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the anilinium cation is expected to show three distinct signals in the aromatic region corresponding to the three non-equivalent protons on the benzene (B151609) ring. The formation of the -NH₃⁺ group leads to a general downfield shift for all aromatic protons. A broad signal corresponding to the three acidic protons of the anilinium group would also be expected, with its chemical shift and appearance being highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Six distinct signals are expected for the six aromatic carbons. Similar to the proton spectrum, the carbon signals for the hydrobromide salt would be shifted downfield relative to the free aniline, particularly for the carbon atom bonded to the nitrogen (C1) and the ortho and para carbons.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom. The chemical shift of the fluorine atom in 4-Bromo-2-fluoroaniline hydrobromide will be influenced by the protonation of the amino group. This change provides a clear indication of salt formation.
The table below summarizes the expected NMR data for the 4-bromo-2-fluoroanilinium cation, based on known trends for anilinium salts.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J) |
| ¹H NMR | ||
| Aromatic CH | ~7.0 - 8.0 | Multiplets (dd, t) with typical H-H and H-F couplings |
| -NH₃⁺ | Variable, broad | Broad singlet |
| ¹³C NMR | ||
| C-NH₃⁺ | ~130 - 140 | Doublet (due to C-F coupling) |
| C-F | ~150 - 160 (d, ¹JCF ≈ 240-250 Hz) | Doublet (large C-F coupling) |
| C-Br | ~110 - 120 | Singlet or small doublet |
| Aromatic CH | ~115 - 135 | Doublets (due to C-F coupling) |
| ¹⁹F NMR | ||
| Ar-F | Shifted relative to free base | Singlet or multiplet depending on couplings |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for confirming the formation of the hydrobromide salt and studying intermolecular forces, such as hydrogen bonding.
The transition from the primary amine (-NH₂) in 4-bromo-2-fluoroaniline to the anilinium ion (-NH₃⁺) in the hydrobromide salt introduces distinct changes in the vibrational spectra.
FT-IR Spectroscopy: In the FT-IR spectrum of the hydrobromide salt, the characteristic N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹) are replaced by a broad, strong absorption band in the 2500-3200 cm⁻¹ region. This broadness is a hallmark of the N⁺-H stretching vibrations in the anilinium cation, coupled with strong hydrogen bonding to the bromide counter-ion (N⁺-H···Br⁻). Additionally, new bending modes (asymmetric and symmetric) for the -NH₃⁺ group appear in the 1500-1600 cm⁻¹ region.
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR analysis. Aromatic C-H and C-C stretching vibrations are typically strong in the Raman spectrum. The formation of the salt can cause subtle shifts in the positions and intensities of the ring vibration modes.
The table below outlines the key expected vibrational bands for this compound. thermofisher.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N⁺-H Stretching (H-bonded) | 2500 - 3200 (broad) | FT-IR |
| C-H Aromatic Stretching | 3000 - 3100 | FT-IR, FT-Raman |
| N⁺-H Asymmetric Bending | ~1600 - 1630 | FT-IR |
| N⁺-H Symmetric Bending | ~1500 - 1550 | FT-IR |
| C=C Aromatic Ring Stretching | 1400 - 1600 | FT-IR, FT-Raman |
| C-F Stretching | 1200 - 1280 | FT-IR |
| C-N Stretching | 1150 - 1250 | FT-IR |
| C-Br Stretching | 500 - 650 | FT-IR, FT-Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Compound Identity and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For a salt like this compound, the analysis is performed on the cation.
In the mass spectrometer, the hydrobromide salt dissociates, and the 4-bromo-2-fluoroaniline molecule is typically protonated, forming the [M+H]⁺ ion. HRMS analysis of this cation allows for the unambiguous confirmation of its elemental formula (C₆H₆BrFN⁺). This precise mass measurement is crucial for distinguishing the compound from other potential isomers or impurities with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two peaks separated by two mass units (M⁺ and M+2⁺).
| Ion | Elemental Composition | Calculated Exact Mass (Da) |
| [M(⁷⁹Br)+H]⁺ | C₆H₆⁷⁹BrFN⁺ | 189.9667 |
| [M(⁸¹Br)+H]⁺ | C₆H₆⁸¹BrFN⁺ | 191.9647 |
| Neutral Molecule (⁷⁹Br) | C₆H₅⁷⁹BrFN | 188.9589 |
Note: The calculated masses are based on the most abundant isotopes of C, H, F, and N, and the two stable isotopes of Br. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination and Analysis of Crystal Packing
While a specific crystal structure for this compound is not publicly available in crystallographic databases, the expected solid-state structure would be defined by the ionic interaction between the 4-bromo-2-fluoroanilinium cation and the bromide anion. The primary intermolecular force governing the crystal packing would be hydrogen bonding between the anilinium protons and the bromide ion (N⁺-H···Br⁻). These interactions would link the cations and anions into a stable, three-dimensional lattice. The planarity of the benzene ring would likely lead to stacking interactions (π-π interactions) between adjacent aromatic rings, further stabilizing the crystal structure. Analysis of related halogenated anilinium halide structures shows these N-H···X (where X is a halide) hydrogen bonds and aromatic stacking to be dominant and predictable packing motifs.
Theoretical and Computational Investigations of 4 Bromo 2 Fluoroaniline
Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) has become a important tool for investigating the molecular properties of aromatic compounds like 4-Bromo-2-fluoroaniline (B1266173). DFT calculations, particularly using the B3LYP functional with various basis sets such as 6-311++G(d,p), are frequently employed to predict molecular geometries, electronic structures, and vibrational spectra with a high degree of accuracy. asianpubs.orgresearchgate.netresearchgate.net
Electronic Structure and Geometry Optimization: The geometry of 4-Bromo-2-fluoroaniline is determined by the interplay of the phenyl ring and its three substituents: an amino (-NH2) group, a fluorine atom, and a bromine atom. Like the parent aniline (B41778) molecule, the amino group in 4-Bromo-2-fluoroaniline is predicted to be non-planar, exhibiting a pyramidal geometry where the nitrogen atom lies slightly out of the plane of the benzene (B151609) ring. researchgate.netresearchgate.net This pyramidalization is a key structural feature of anilines.
The substituents have predictable effects on the bond lengths and angles of the molecule. The electron-withdrawing nature of the fluorine and bromine atoms influences the charge distribution and geometry. researchgate.net The C-N bond is expected to have partial double bond character due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. This delocalization is enhanced by the presence of electron-withdrawing halogens, which can lead to a slight shortening of the C-N bond and a flattening of the nitrogen pyramid compared to unsubstituted aniline. researchgate.netresearchgate.net DFT calculations on similar haloanilines have shown that optimized geometries provide bond lengths and angles that are in good agreement with experimental data where available. researchgate.net
| Parameter | Typical Calculated Value (Aniline) | Expected Influence in 4-Bromo-2-fluoroaniline |
|---|---|---|
| C-N Bond Length (Å) | ~1.400 | Slightly shorter due to enhanced lone pair delocalization |
| C-F Bond Length (Å) | - | ~1.35 - 1.36 |
| C-Br Bond Length (Å) | - | ~1.89 - 1.91 |
| H-N-H Bond Angle (°) | ~113° | Slightly larger, indicating a move towards planarity |
| Amino Group Out-of-Plane Angle (°) | ~42° | Decreased, indicating a more planar configuration |
Vibrational Frequencies: Theoretical vibrational analysis using DFT is a powerful method for assigning the infrared (IR) and Raman spectra of molecules. asianpubs.org For substituted anilines, studies have demonstrated a strong correlation between the vibrational frequencies calculated by DFT and those observed experimentally, especially when a scaling factor is applied to the computed values to account for anharmonicity and basis set limitations. asianpubs.orgmaterialsciencejournal.org
Key vibrational modes for 4-Bromo-2-fluoroaniline include:
N-H Stretching: The amino group gives rise to symmetric and antisymmetric stretching vibrations, typically observed in the 3400-3500 cm⁻¹ region. researchgate.netmaterialsciencejournal.org
C-N Stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range and is indicative of the bond strength between the amino group and the ring. materialsciencejournal.org
C-F and C-Br Stretching: The carbon-halogen stretching modes are expected in the fingerprint region of the spectrum. C-F stretching typically appears around 1270-1100 cm⁻¹, while the heavier C-Br bond vibrates at a lower frequency.
Ring Vibrations: The characteristic C=C stretching vibrations of the aromatic ring occur in the 1400-1650 cm⁻¹ region. asianpubs.org
Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gaps and Electron Delocalization Characteristics
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. pastic.gov.pkwikipedia.org
For 4-Bromo-2-fluoroaniline, the HOMO is expected to be a π-orbital with significant electron density on the aromatic ring and the nitrogen atom of the amino group. This orbital represents the molecule's ability to donate electrons, making it susceptible to attack by electrophiles. chemrxiv.org The LUMO, conversely, is an electron-accepting orbital (a π*-orbital) distributed over the aromatic ring, indicating the sites susceptible to nucleophilic attack. pastic.gov.pkchemrxiv.org
The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
| Parameter | Typical Value (Aniline) | Expected Trend for 4-Bromo-2-fluoroaniline |
|---|---|---|
| HOMO Energy (eV) | ~ -5.5 eV | Lowered due to electron-withdrawing halogens |
| LUMO Energy (eV) | ~ -0.5 eV | Lowered due to electron-withdrawing halogens |
| HOMO-LUMO Gap (eV) | ~ 5.0 eV | Altered, likely slightly reduced compared to aniline |
Computational Prediction and Interpretation of Spectroscopic Data (UV-Vis, NMR, Vibrational Spectra)
Computational chemistry provides indispensable methods for predicting and interpreting various types of spectroscopic data.
Vibrational Spectra (IR/Raman): As detailed in section 5.1, DFT calculations are highly effective for predicting the vibrational frequencies of haloanilines. asianpubs.orgresearchgate.net By calculating the potential energy distribution (PED), each computed vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule, allowing for a complete and reliable interpretation of experimental IR and Raman spectra.
UV-Vis Spectra: The electronic absorption spectrum of a molecule is governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict UV-Vis spectra by calculating the excitation energies and oscillator strengths of these transitions. morressier.com For anilines, the primary absorptions are typically due to π → π* transitions. The positions of the absorption maxima (λ_max) are sensitive to the substituents on the ring. researchgate.net The electron-donating amino group and the electron-withdrawing halogens in 4-Bromo-2-fluoroaniline will both influence the energies of the molecular orbitals, thereby shifting the absorption bands relative to unsubstituted aniline.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is another strength of computational chemistry, often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The chemical shift of a nucleus is highly dependent on its local electronic environment. In 4-Bromo-2-fluoroaniline, the electronegative F and Br atoms and the electron-donating NH₂ group create a unique electron density distribution around the ring. Computational models can predict the chemical shifts for each distinct hydrogen and carbon atom, aiding in the assignment of experimental NMR spectra. The calculations would predict downfield shifts for carbons directly bonded to the electronegative halogens and reflect the combined electronic effects at other positions.
Conformational Analysis and Investigation of Amino Group Inversion Barriers
The conformational landscape of 4-Bromo-2-fluoroaniline is largely defined by the orientation of the amino group. As established, the -NH₂ group in aniline is not coplanar with the aromatic ring but is pyramidal. researchgate.netresearchgate.net This group can undergo an "umbrella-like" inversion motion through a planar transition state. The energy required for this process is known as the inversion barrier.
Computational studies, such as those using G3XMP2 theory, have extensively investigated the inversion barriers in substituted anilines. innovareacademics.inderpharmachemica.com The nature of the substituents has a profound impact on this barrier:
Electron-donating groups tend to increase the electron density on the nitrogen atom, which favors a more pyramidal sp³-like geometry and thus increases the inversion barrier. researchgate.netinnovareacademics.in
Electron-withdrawing groups , such as fluorine and bromine, decrease the electron density on the nitrogen by delocalizing the lone pair into the phenyl ring. This increased delocalization favors a more planar sp²-like geometry at the nitrogen, thereby lowering the inversion barrier. researchgate.netinnovareacademics.inderpharmachemica.comrsc.org
For 4-Bromo-2-fluoroaniline, the presence of two electron-withdrawing halogens is expected to significantly lower the inversion barrier compared to aniline. Furthermore, the ortho-fluoro substituent can form a weak intramolecular hydrogen bond with one of the amino hydrogens, which can further promote planarity and reduce the energy barrier for inversion. derpharmachemica.comumanitoba.ca
| Compound | Typical Calculated Inversion Barrier (cm⁻¹) |
|---|---|
| Aniline | ~488 |
| para-Fluoroaniline | ~475 |
| para-Nitroaniline (strong withdrawing group) | ~230 |
| 4-Bromo-2-fluoroaniline (Expected) | Significantly lower than aniline |
Data for aniline and p-fluoroaniline from reference innovareacademics.in.
In-depth Analysis of Substituent Effects on Reactivity and Intrinsic Molecular Properties
The reactivity of 4-Bromo-2-fluoroaniline is governed by the combined electronic effects of its three substituents. These effects can be broken down into inductive (-I) and resonance (+R or -R) components.
Amino (-NH₂) Group: Acts as a strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I). The resonance effect is dominant, making the amino group a powerful activating and ortho, para-directing group for electrophilic aromatic substitution.
In 4-Bromo-2-fluoroaniline, the powerful +R effect of the amino group is the primary driver of reactivity in reactions like electrophilic aromatic substitution. However, the strong -I effects of the two halogen atoms withdraw electron density from the ring, making the molecule less reactive (i.e., less nucleophilic) than aniline itself. umn.edu This interplay also affects intrinsic properties like acidity/basicity. The electron-withdrawing halogens decrease the electron density on the nitrogen atom, making its lone pair less available to accept a proton. Consequently, 4-Bromo-2-fluoroaniline is a weaker base (has a lower pKa) than unsubstituted aniline. researchgate.netresearchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a valuable tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. For anilines, a common and important reaction is electrophilic aromatic substitution. DFT can be used to model the mechanism of such reactions by calculating the energies of the reactants, intermediates (such as the σ-complex or Wheland intermediate), transition states, and products. nih.govfigshare.com
For 4-Bromo-2-fluoroaniline, this approach can predict the regioselectivity of further substitution. An electrophile (E⁺) can attack the available positions on the ring (positions 3, 5, and 6). A computational study would involve:
Modeling Intermediates: Calculating the optimized geometry and relative energy of the σ-complex formed by the attack of E⁺ at each possible position.
Locating Transition States: Identifying the transition state structure leading to each intermediate and calculating its energy. The energy of the transition state determines the activation energy of that pathway.
According to the principles of electrophilic aromatic substitution, the reaction will proceed fastest through the lowest energy transition state. The directing effects of the substituents determine the stability of these intermediates and transition states. The amino group is a powerful ortho, para-director. In 4-Bromo-2-fluoroaniline, the positions ortho and para to the amino group are positions 3, 5 (ortho) and the already substituted position 1 (para). The positions available for substitution are 3, 5, and 6. The amino group strongly activates positions 3 and 5. The fluorine at position 2 and bromine at position 4 will also influence the outcome through their electronic and steric effects. Computational models can quantify these effects to predict the most likely product isomer, which is invaluable for planning synthetic routes. nih.govnih.gov
Applications in Modern Organic Synthesis
Role as a Key Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
4-Bromo-2-fluoroaniline (B1266173) serves as a crucial intermediate in the development of various pharmaceuticals, particularly in the creation of drugs targeting specific diseases. chemimpex.comgoogle.com Its structure is incorporated into biologically active molecules, including anti-cancer agents. chemimpex.com The compound is a key starting material for the synthesis of complex heterocyclic systems that form the core of many therapeutic drugs.
One significant application is in the synthesis of kinase inhibitors. For instance, it is a precursor for derivatives of imidazo[4,5-c]pyridin-2-one, which have been designed and synthesized as novel inhibitors of Src family kinases (SFKs) for the potential treatment of glioblastoma. nih.gov SFKs are non-receptor tyrosine kinases that play a key role in the development of this aggressive brain tumor. nih.gov
Another notable example is its use in creating inhibitors for Phosphodiesterase 2A (PDE2A), an enzyme highly expressed in brain regions associated with neuropsychiatric diseases. mdpi.comnih.gov Researchers have synthesized a series of novel fluorinated PDE2A inhibitors based on a Benzoimidazotriazine (BIT) scaffold, starting from 4-bromo-2-fluoroaniline, with the goal of developing tracers for Positron Emission Tomography (PET) imaging. mdpi.comnih.gov
Utilization in Agrochemical Development for the Production of Herbicides, Fungicides, and Pesticides
In addition to its pharmaceutical applications, 4-bromo-2-fluoroaniline is a valuable component in the formulation of agrochemicals. chemimpex.comgoogle.com It is used in the production of herbicides, fungicides, and pesticides, contributing to crop protection and improved agricultural yields. chemimpex.com The incorporation of fluorine atoms, in particular, can enhance the biological activity and metabolic stability of agrochemicals. rhhz.net While specific commercial products derived directly from 4-bromo-2-fluoroaniline hydrobromide are not extensively detailed in the provided results, its utility as a building block for these applications is well-established in patent literature. For example, U.S. Patent 4,138,242 describes the preparation of herbicidal compounds from related chloro-fluoroaniline derivatives, highlighting the importance of halogenated anilines in this sector. google.com
Advanced Synthesis of Boronic Acid Derivatives for Diverse Cross-Coupling Applications
A significant application of 4-bromo-2-fluoroaniline is in the synthesis of boronic acid derivatives, which are indispensable reagents in modern organic chemistry, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. chemicalbook.comscbt.comnih.gov This compound is specifically used to prepare 4-amino-3-fluorophenyl boronic acid. chemicalbook.comscbt.com
The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds, essential for constructing the complex carbon skeletons of many pharmaceuticals and advanced materials. nih.govfujifilm.com Boronic acids are generally stable, non-toxic, and easy to handle, making them widely used as building blocks. nih.govfujifilm.com The synthesis of custom boronic acids, such as the one derived from 4-bromo-2-fluoroaniline, allows chemists to introduce specific substituted aryl fragments into a target molecule, enabling the creation of diverse chemical libraries for drug discovery and materials science. The process typically involves the conversion of the aryl bromide functionality of the aniline (B41778) into a boronic acid or a boronate ester. nih.gov
Strategic Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The structure of 4-bromo-2-fluoroaniline is ideally suited for the strategic construction of various nitrogen-containing heterocyclic systems, which are core components of many biologically active compounds.
4-Bromo-2-fluoroaniline is a key reagent in the multi-step synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.netresearchgate.net This intermediate is valuable for producing a range of biologically active compounds, including potential anticancer agents and Src family kinase inhibitors. nih.govresearchgate.net The synthesis involves an N-alkylation step where 4-bromo-2-fluoroaniline is reacted with a chloropyridine derivative, followed by reduction and a final condensation or cyclization step to form the fused imidazole (B134444) ring system. researchgate.netresearchgate.net
Table 1: Synthetic Steps for 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Nitration | Pyridin-4-ol, KNO₃, H₂SO₄ | 3-Nitropyridin-4-ol |
| 2 | Chlorination | 3-Nitropyridin-4-ol, POCl₃ | 4-Chloro-3-nitropyridine (B21940) |
| 3 | N-Alkylation | 4-Chloro-3-nitropyridine, 4-Bromo-2-fluoroaniline | N-(4-Bromo-2-fluorophenyl)-3-nitropyridin-4-amine |
| 4 | Reduction | N-(4-Bromo-2-fluorophenyl)-3-nitropyridin-4-amine, Fe, NH₄Cl or similar | N4-(4-Bromo-2-fluorophenyl)pyridine-3,4-diamine |
| 5 | Condensation | N4-(4-Bromo-2-fluorophenyl)pyridine-3,4-diamine, N,N'-Carbonyldiimidazole | 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |
Source: Adapted from synthesis described in research articles. researchgate.netresearchgate.net
While the specific synthesis of the benzo[e]imidazo[1,2-c] mdpi.comresearchgate.netprepchem.comtriazine isomer was not detailed, a closely related and structurally significant scaffold, 8-Bromo-3-methylbenzo[e]imidazo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazine, is synthesized in a four-step process starting from 4-bromo-2-fluoroaniline. mdpi.com This tricycle serves as a key intermediate for developing potent inhibitors of phosphodiesterase 2A (PDE2A). mdpi.comnih.gov The synthesis begins with the oxidation of 4-bromo-2-fluoroaniline to 4-bromo-2-fluoro-nitrobenzene, followed by nucleophilic aromatic substitution with 4-methyl-1H-imidazole. The resulting nitro compound is then reduced to an aniline, which undergoes diazotization and intramolecular cyclization to yield the final benzoimidazotriazine core. mdpi.com
Table 2: Synthesis of 8-Bromo-3-methylbenzo[e]imidazo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazine
| Step | Starting Material | Key Reagents | Product |
| 1 | 4-Bromo-2-fluoro-aniline | NaBO₃·4H₂O, Acetic Acid | 4-Bromo-2-fluoro-nitrobenzene |
| 2 | 4-Bromo-2-fluoro-nitrobenzene | 4-methyl-1H-imidazole, K₂CO₃, DMF | 1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole |
| 3 | 1-(4-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole (nitro form) | Fe, Acetic Acid/Ethanol (B145695) | 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)aniline |
| 4 | 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)aniline | NaNO₂, Acetic Acid, H₂O | 8-Bromo-3-methylbenzo[e]imidazo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazine |
Source: Adapted from the synthetic scheme for PDE2A inhibitors. mdpi.com
The synthesis of functionalized indolines and dihydrobenzofurans often involves palladium-catalyzed intramolecular reactions. organic-chemistry.org While direct synthesis from 4-bromo-2-fluoroaniline is not explicitly detailed, its derivatives are highly suitable for such transformations. For example, β-arylethylamines derived from this aniline can undergo intramolecular C-H amination to form indolines. organic-chemistry.org The bromine and fluorine atoms on the ring can influence the regioselectivity of these cyclizations and provide handles for further functionalization of the resulting indoline (B122111) or dihydrobenzofuran scaffolds. nih.govnih.gov The development of fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives is of high interest in medicinal chemistry for their potential as anti-inflammatory and anticancer agents. nih.govnih.gov
Contributions to the Development of Novel Functional Materials (e.g., specific chemical roles in Perovskite Solar Cells)
While direct research specifically detailing the use of this compound in perovskite solar cells (PSCs) is not extensively documented, the role of similar halogenated aniline compounds provides strong evidence for its potential contributions. Compounds like 4-fluoroaniline (B128567) (FAL) and 4-bromoaniline (B143363) have been effectively used as surface modifiers and passivating agents to enhance the efficiency and stability of PSCs. researchgate.netresearchgate.net
The primary function of these molecules is to address defects on the surface of the perovskite thin film, which are common during fabrication and can impede the solar cell's performance and longevity. nih.gov The aniline group can interact with the perovskite surface, while the halogenated phenyl ring offers several advantages.
Key Chemical Roles of Halogenated Anilines in Perovskite Solar Cells:
| Feature | Chemical Role | Impact on Perovskite Solar Cell |
| Surface Passivation | The amine group can heal surface vacancies, particularly undercoordinated lead ions, reducing non-radiative recombination of charge carriers. researchgate.netnih.gov | Increases open-circuit voltage (VOC) and overall power conversion efficiency (PCE). |
| Enhanced Hydrophobicity | The fluorine and bromine atoms create a more hydrophobic surface, which helps to repel moisture from the environment. researchgate.net | Improves the long-term stability of the perovskite material, which is notoriously sensitive to degradation by water. nih.gov |
| Defect Density Reduction | Halogenated organic molecules can suppress the formation of trap states on the perovskite surface. researchgate.netresearchgate.net | Reduces charge recombination and improves charge transport, leading to higher efficiency. |
| Improved Crystallization | The presence of these molecules can influence the crystallization process of the perovskite film, leading to a more uniform and ordered structure. nih.gov | Enhances the overall quality of the photoactive layer. |
Based on these established roles of analogous compounds, it is highly probable that this compound would serve a similar function. The presence of both fluorine and bromine could offer a synergistic effect, enhancing both the passivation and hydrophobic properties of the resulting surface treatment. The hydrobromide form could also potentially interact with the halide components of the perovskite structure.
Utility in the Synthesis of Arylpropionic Acid Derivatives
A significant and well-documented application of 4-Bromo-2-fluoroaniline is in the synthesis of arylpropionic acid derivatives, a class of compounds that includes many important non-steroidal anti-inflammatory drugs (NSAIDs). google.com A prime example of this is the synthesis of Flurbiprofen, a widely used NSAID. google.comnih.govresearchgate.net
The synthesis of Flurbiprofen from 4-Bromo-2-fluoroaniline involves a multi-step process that leverages the reactivity of the bromo- and amino- functionalities of the starting material. google.com While the hydrobromide salt would first need to be neutralized to the free aniline, the core structure is the key component in the synthetic pathway.
General Synthetic Pathway to Flurbiprofen:
A patented method highlights the use of 4-bromo-2-fluoroaniline as a crucial starting material for producing 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen). google.com The process can be summarized as follows:
Diazotization and Coupling: The amino group of 4-bromo-2-fluoroaniline is converted into a diazonium salt. This intermediate then undergoes a coupling reaction with benzene (B151609) to form 4-bromo-2-fluorobiphenyl (B126189).
Grignard Reagent Formation: The bromo-group on the 4-bromo-2-fluorobiphenyl is converted into a Grignard reagent (an organomagnesium compound).
Introduction of the Propionic Acid Moiety: The Grignard reagent is then reacted with ethylene, followed by carboxylation, to introduce the propionic acid side chain, ultimately yielding Flurbiprofen. google.com
This synthetic route demonstrates the utility of 4-Bromo-2-fluoroaniline as a versatile building block for constructing the specific biphenyl (B1667301) structure that is characteristic of Flurbiprofen and other related arylpropionic acids.
Comparative Chemical Studies of Halogenated Anilines
Analysis of Structural Isomerism and its Impact on Reactivity and Synthetic Outcomes (e.g., 2-Bromo-4-fluoroaniline versus 4-Bromo-2-fluoroaniline)
The positioning of halogen atoms on an aniline (B41778) ring profoundly influences the molecule's chemical behavior, a principle clearly demonstrated by comparing the structural isomers 4-Bromo-2-fluoroaniline (B1266173) and 2-Bromo-4-fluoroaniline. The distinct arrangement of the bromine and fluorine atoms relative to the activating amino (-NH₂) group dictates the isomers' reactivity, basicity, and the regioselectivity of subsequent chemical transformations.
Basicity and the Ortho Effect: A primary differentiator between these isomers is their basicity, which is significantly influenced by the "ortho effect." Any group present in the ortho position to the amino group tends to decrease the basic strength of the aniline, regardless of its electronic nature. byjus.com This effect is attributed to a combination of steric hindrance, which physically impedes the protonation of the lone pair on the nitrogen atom, and the electronic destabilization of the resulting anilinium cation. vedantu.com
In 4-Bromo-2-fluoroaniline , the fluorine atom occupies an ortho position. As fluorine is the most electronegative halogen, it exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the nitrogen atom, thereby decreasing basicity. This electronic withdrawal is compounded by the steric hindrance of the ortho effect, making 4-Bromo-2-fluoroaniline a relatively weak base.
In 2-Bromo-4-fluoroaniline , the bromine atom is in the ortho position. While bromine is also electron-withdrawing, its inductive effect is weaker than fluorine's. The ortho effect from the bulkier bromine atom provides significant steric hindrance to protonation. vedantu.com
Consequently, both isomers are weaker bases than aniline, and the specific basicity is a fine balance between the inductive effects of the halogens and the steric hindrance imposed by the ortho substituent.
Synthetic Outcomes: The structure of these isomers directly impacts synthetic pathways, both in their own formation and in their use as reactants. The synthesis of a specific isomer is achieved by selecting a starting material where the directing effects of the existing substituents guide the incoming halogen to the desired position.
The synthesis of 2-Bromo-4-fluoroaniline typically starts with 4-fluoroaniline (B128567). The powerful ortho-, para-directing amino group forces the electrophilic bromination to occur at one of the vacant ortho positions (position 2 or 6), as the para position is already occupied by fluorine. chemicalbook.com
Conversely, the synthesis of 4-Bromo-2-fluoroaniline can be achieved starting from 2-fluoroaniline (B146934). prepchem.com Here, the amino group directs the incoming bromine atom predominantly to the para position, which is open and sterically favored, leading to the desired product.
When these isomers are used as substrates for further electrophilic substitution, the vacant positions on the ring and the combined directing effects of the -NH₂, -F, and -Br groups determine the outcome. The strong activating effect of the amino group will be the dominant influence, directing a new substituent to the remaining open ortho or para positions, moderated by steric hindrance from the existing halogens.
| Feature | 4-Bromo-2-fluoroaniline | 2-Bromo-4-fluoroaniline |
| Structure | Fluorine at C2 (ortho), Bromine at C4 (para) | Bromine at C2 (ortho), Fluorine at C4 (para) |
| Ortho Substituent | Fluorine | Bromine |
| Predicted Basicity | Weak base; reduced by strong -I effect and steric hindrance from ortho-fluorine. | Weak base; reduced by -I effect and significant steric hindrance from ortho-bromine. vedantu.com |
| Key Synthetic Precursor | 2-Fluoroaniline prepchem.com | 4-Fluoroaniline chemicalbook.com |
| Reactivity in EAS | The -NH₂ group directs incoming electrophiles to C6 (ortho, para-director). | The -NH₂ group directs incoming electrophiles to C6 (ortho, para-director). |
Comparative Investigation with Other Haloanilines (e.g., Chloroanilines, Dibromoanilines, Difluoroanilines)
To contextualize the properties of 4-Bromo-2-fluoroaniline, it is useful to compare it with a broader range of halogenated anilines. The identity, number, and position of halogen atoms systematically alter the chemical properties of the parent aniline molecule. Basicity, measured by the pKa of the conjugate anilinium ion, is a key parameter for comparison, as it reflects the electron density on the amino group. A higher pKa value for the conjugate acid corresponds to a stronger base. quora.com
Generally, all halogenated anilines are weaker bases than aniline (pKa of conjugate acid ≈ 4.6) due to the electron-withdrawing inductive effect of the halogens, which pulls electron density away from the aromatic ring and the nitrogen atom's lone pair. quora.comquora.com This makes the lone pair less available for protonation.
The following table presents the pKa values of the conjugate acids for a selection of haloanilines, illustrating the impact of different halogen substituents.
| Compound | Substituent(s) | pKa of Conjugate Acid |
| Aniline | H | 4.60 umass.edu |
| 4-Fluoroaniline | 4-F | 4.65 |
| 4-Chloroaniline (B138754) | 4-Cl | 4.15 nih.gov |
| 4-Bromoaniline (B143363) | 4-Br | 3.86 |
| 3-Chloroaniline | 3-Cl | 3.52 nih.gov |
| 2-Chloroaniline | 2-Cl | 2.62 |
| 2-Bromoaniline | 2-Br | 2.53 |
| 2,4-Dichloroaniline | 2-Cl, 4-Cl | 2.05 |
Note: pKa values can vary slightly between sources.
From this data, several trends emerge:
Effect of Halogen Identity: In the para position, the basicity decreases in the order F > Cl > Br. While fluorine is the most electronegative, its ability to donate electron density via resonance partly offsets its strong inductive withdrawal, an effect less pronounced for chlorine and bromine. quora.com
Effect of Position: For a given halogen, the basicity generally follows the order: para > meta > ortho. For instance, 4-chloroaniline is a stronger base than 3-chloroaniline, which is stronger than 2-chloroaniline. This is because the electron-withdrawing inductive effect is strongest at the ortho position and weakest at the para position, while the base-weakening steric hindrance of the ortho effect is absent in the meta and para isomers. byjus.com
Effect of Multiple Halogens: Increasing the number of halogen substituents, as in 2,4-dichloroaniline, further decreases basicity. The cumulative electron-withdrawing inductive effects of the two chlorine atoms significantly reduce the electron density on the amino group.
Compounds like dibromoanilines and difluoroanilines follow similar trends, with their properties being a cumulative result of the effects from each halogen atom. For example, a compound like 2,4-difluoroaniline (B146603) would be expected to be a very weak base due to the presence of two strongly electron-withdrawing fluorine atoms, one of which is in the ortho position.
Systematic Assessment of Halogen Identity and Positional Effects on Chemical Properties and Synthetic Pathways
The chemical properties and synthetic utility of halogenated anilines are systematically determined by the interplay of electronic and steric effects originating from the halogen substituents. These effects are dependent on both the identity of the halogen (F, Cl, Br, I) and its position on the aromatic ring (ortho, meta, para).
Electronic Effects: Halogen atoms exert two opposing electronic effects on the aniline ring:
Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density from the benzene (B151609) ring through the sigma bond. This effect is deactivating, making the ring less reactive toward electrophilic substitution and decreasing the basicity of the amino group. The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br > I. quora.com
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions, and opposes the inductive effect. The resonance effect tends to increase the electron density on the nitrogen, thereby increasing basicity. byjus.com For effective resonance, the orbital overlap between the halogen and the ring's p-orbitals is crucial; this overlap is most effective for chlorine. quora.com
The net electronic influence of a halogen substituent is a balance of these two effects. For all halogens, the inductive effect (-I) dominates over the resonance effect (+R), making them net electron-withdrawing groups and deactivators. utexas.edu However, the partial offset provided by the +R effect explains why haloanilines are still ortho-, para-directors in electrophilic substitution reactions.
Positional Effects: The position of the halogen dramatically alters its influence:
Ortho Position: Substituents here exert their strongest inductive effect. Furthermore, they introduce significant steric hindrance, known as the "ortho effect," which consistently reduces the basicity of anilines by impeding protonation of the amino group. vedantu.com
Meta Position: A substituent at the meta position primarily exerts its inductive effect, as the resonance effect does not extend to this position. byjus.com Therefore, a meta-halogen strongly decreases basicity due to its largely unopposed -I effect.
Para Position: At this position, both inductive and resonance effects are at play. The weaker inductive effect (compared to ortho) is countered by the resonance effect, resulting in para-isomers typically being the strongest bases among the three positional isomers. byjus.com
These principles guide synthetic strategies. To synthesize a specific haloaniline, chemists choose reaction pathways that exploit these directing effects. Conversely, when using a haloaniline as a starting material, the existing halogens will direct new functional groups to predictable locations and will modulate the reactivity of the amino group in reactions such as diazotization or acylation.
| Halogen Property | F | Cl | Br |
| Inductive Effect (-I) | Strongest | Strong | Moderate |
| Resonance Effect (+R) | Weak | Moderate | Weak |
| Net Effect on Basicity | Strong decrease | Moderate decrease | Moderate decrease |
| Impact of Ortho Position | Strong -I effect plus steric hindrance significantly reduces basicity. vedantu.com | Strong -I effect plus steric hindrance significantly reduces basicity. vedantu.com | Moderate -I effect plus steric hindrance significantly reduces basicity. vedantu.com |
| Impact of Para Position | -I effect dominates +R, but is the least base-weakening position. | -I effect is partially offset by +R effect. | -I effect is partially offset by +R effect. |
Future Research Directions
Advancements in Sustainable and Green Synthetic Routes for 4-Bromo-2-fluoroaniline (B1266173) Hydrobromide
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research into the synthesis of 4-Bromo-2-fluoroaniline hydrobromide is increasingly focused on developing sustainable and green routes that minimize hazardous waste, reduce energy consumption, and utilize renewable resources. Traditional methods often rely on harsh reagents and solvents, prompting a shift towards more eco-friendly alternatives. acs.orgchemicalbook.com
Key areas for advancement include the replacement of conventional brominating agents, such as liquid bromine, with safer and more efficient alternatives. acs.orgias.ac.in For instance, processes utilizing combinations like ceric ammonium (B1175870) nitrate (B79036)–KBr or NaBrO₃–NaHSO₃ in aqueous or ethanolic media represent a greener approach by avoiding hazardous solvents and toxic reagents. acs.orgias.ac.in Microwave-assisted synthesis also presents a promising avenue, offering benefits such as reduced reaction times, minimal purification efforts, and the potential elimination of organic solvents in favor of aqueous solutions. tandfonline.com
Future synthetic strategies are expected to focus on the principles of atom economy and process efficiency. This includes developing one-pot syntheses that combine multiple reaction steps without isolating intermediates, thereby saving time, resources, and reducing waste. google.com The use of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is another area of active research, offering a less toxic alternative to traditional solvents like tetrahydrofuran (B95107) (THF). chemicalbook.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Anilines
| Feature | Traditional Synthetic Routes | Emerging Green Synthetic Routes |
|---|---|---|
| Brominating Agent | Liquid Bromine | Ceric ammonium nitrate–KBr, NaBrO₃–NaHSO₃ acs.orgias.ac.in |
| Solvents | Chlorinated hydrocarbons, THF | Water, Ethanol (B145695), 2-MeTHF chemicalbook.comtandfonline.com |
| Energy Input | Conventional heating | Microwave irradiation tandfonline.com |
| Process | Multi-step with intermediate isolation | One-pot reactions, catalytic processes google.com |
| Safety/Environmental Impact | High (toxic reagents, hazardous waste) | Low (safer reagents, reduced waste) |
Innovations in Catalytic Methods for Enhanced Functionalization and Derivatization
Catalysis is at the forefront of innovations aimed at enhancing the functionalization and derivatization of this compound. The development of novel catalytic systems allows for more selective, efficient, and versatile transformations of the aniline (B41778) core, opening pathways to a wide array of complex molecules.
Heterogeneous catalysts are gaining traction due to their ease of separation and recyclability, which aligns with the principles of green chemistry. researchgate.net For example, metal-based heterogeneous catalysts are being explored for one-pot reductive amination reactions to produce N-substituted anilines. mdpi.com Gold nanoparticles supported on various materials have also shown promise in the alkylation of anilines. nih.gov Furthermore, carbocatalysis, using materials like oxidized active carbon, offers a metal-free alternative for cascade reactions to synthesize complex heterocyclic structures such as quinolines from aniline derivatives. units.it
Photocatalysis represents another cutting-edge area, enabling reactions under mild conditions using light as an energy source. nih.gov Photoinduced methods are being developed for the difluoroalkylation of anilines using organic photocatalysts like Eosin Y or through the formation of electron donor-acceptor (EDA) complexes. nih.gov These techniques provide novel pathways for introducing fluorinated moieties, which are highly valuable in medicinal chemistry.
Future research will likely focus on designing highly selective and active catalysts for C-N and C-C bond-forming reactions, enabling the late-stage functionalization of complex molecules derived from 4-Bromo-2-fluoroaniline.
Exploration of Novel Synthetic Applications and Contributions to Emerging Material Sciences
While 4-Bromo-2-fluoroaniline is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, future research is set to expand its applications into the realm of emerging material sciences. chemicalbook.comguidechem.com The unique electronic properties conferred by the bromine and fluorine substituents on the aniline ring make it an attractive building block for novel functional materials.
Derivatives of halogenated anilines are being investigated for their potential use in creating advanced polymers. researchgate.net The presence of halogen atoms can influence properties such as thermal stability, electrical conductivity, and optical activity in polyanilines. researchgate.net These materials could find applications in electronics, sensors, and other high-tech fields. For instance, the ability of halogen substituents to displace π-electrons in the aniline ring can be harnessed to tune the electronic characteristics of resulting materials. researchgate.net
The exploration of 4-Bromo-2-fluoroaniline derivatives in the design of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials is an active area of research. The rigid structure and potential for intermolecular interactions (such as halogen bonding) make these compounds interesting candidates for creating materials with specific, predictable solid-state structures and properties.
Integration of Advanced Computational Chemistry for Predictive Design and Deeper Mechanistic Understanding
Advanced computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research and development related to this compound. researchgate.netresearchgate.net These computational methods allow for the predictive design of new derivatives and provide profound insights into reaction mechanisms, structural properties, and electronic behavior. nih.gov
DFT studies are employed to investigate the structural and spectroscopic properties of halogenated anilines, helping to understand the effects of substituent type and position on molecular geometry and vibrational frequencies. researchgate.netdntb.gov.ua Such calculations can predict how modifications to the molecular structure will impact its properties, guiding synthetic efforts toward molecules with desired characteristics. For example, computational models can predict the stability and reactivity of different isomers, saving significant laboratory time and resources. researchgate.net
Furthermore, computational chemistry is crucial for elucidating complex reaction pathways. By modeling reaction intermediates and transition states, researchers can gain a deeper understanding of catalytic cycles and reaction kinetics. researchgate.net This knowledge is vital for optimizing reaction conditions and designing more efficient catalysts for the synthesis and functionalization of 4-Bromo-2-fluoroaniline. The integration of computational screening and predictive modeling is expected to streamline the discovery of new materials and biologically active compounds derived from this versatile precursor. mdpi.comrsc.org
Table 2: Applications of Computational Chemistry in Aniline Research
| Computational Method | Application Area | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Structural and Spectroscopic Analysis | Prediction of molecular geometry, vibrational frequencies, electronic properties researchgate.netdntb.gov.ua |
| Quantum Chemical Calculations | Reaction Mechanism Studies | Elucidation of transition states, reaction pathways, and catalytic cycles researchgate.net |
| Molecular Docking | Drug Design | Prediction of binding modes and affinities of aniline derivatives to biological targets nih.gov |
| Virtual Screening | Materials Discovery | High-throughput screening of aniline derivatives for desired material properties nih.gov |
Q & A
Q. What are the key physicochemical properties of 4-bromo-2-fluoroaniline hydrobromide, and how do they influence experimental design?
The compound has a molecular weight of 190.01 g/mol (C₆H₅BrFN·HBr), a melting point of 40–42°C, and a density of 1.694 g/cm³ . These properties are critical for solvent selection (e.g., polar aprotic solvents for dissolution) and reaction temperature optimization. For instance, its low melting point suggests it may require cold storage to prevent decomposition during handling. The hydrobromide salt form enhances solubility in polar solvents compared to the free base, which is vital for reaction homogeneity .
Q. What synthetic routes are commonly used to prepare 4-bromo-2-fluoroaniline, and how can purity be ensured?
A high-yield (87%) synthesis involves bromination and fluorination of aniline derivatives under controlled conditions. Key steps include:
- Selective bromination at the para-position using HBr/H₂O₂ .
- Fluorination via diazotization with NaNO₂/HCl followed by HF or fluoroboric acid . Purification is achieved via recrystallization (e.g., ethanol/water mixtures) and validated by HPLC (≥95% purity). Impurities like 2-bromo-4-fluoroaniline can arise from incomplete regioselectivity, necessitating TLC monitoring .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS for molecular ion detection (m/z ~190 for the free base) .
- Elemental Analysis : To verify Br and F content within ±0.3% deviation .
- XRD : Single-crystal analysis to resolve structural ambiguities (e.g., planarity, hydrogen bonding) .
Advanced Research Questions
Q. How can competing side reactions (e.g., dehalogenation or dimerization) be minimized during synthesis?
Dehalogenation risks increase under strongly acidic or reducing conditions. Mitigation strategies include:
Q. How do molecular interactions (e.g., hydrogen bonding) in this compound affect its crystallographic behavior?
Single-crystal X-ray studies reveal intermolecular N–H⋯Br and N–H⋯N hydrogen bonds, forming planar sheets with an r.m.s. deviation of 0.018 Å. These interactions influence solubility and stability; for example, stronger H-bonding in the hydrobromide salt reduces hygroscopicity compared to the free amine .
Q. What discrepancies exist in reported spectral data (e.g., NMR or IR), and how should they be resolved?
Conflicting ¹³C NMR shifts (e.g., C-Br at ~115–120 ppm vs. ~125 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or pH variations. Researchers should:
Q. How can the compound’s reactivity be exploited in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom serves as a leaving group for Pd-catalyzed couplings. Optimized conditions include:
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Base: K₂CO₃ in THF/H₂O (3:1) at 80°C. Challenges include competing proto-debromination, which is suppressed by using aryl boronic esters instead of acids .
Methodological Considerations
Q. What safety protocols are essential for handling this compound?
Q. How should researchers address batch-to-batch variability in synthetic yields?
Variability often stems from trace moisture or oxygen. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
